Citraconic anhydride

Descripción

Historical Context and Evolution of Research on Citraconic Anhydride

The historical understanding of this compound is intertwined with that of itaconic acid and its derivatives. Early research in the 19th century, specifically as far back as 1836, involved the pyrolysis of citric acid, which yielded "pyrocitric acid," now identified as itaconic anhydride wikipedia.org. It was observed that heating itaconic anhydride, especially at temperatures above its melting point or in the presence of tertiary amines, could lead to its isomerization into the more thermodynamically stable this compound wikipedia.org.

Over the decades, research evolved from basic synthesis and characterization to exploring its utility in various chemical transformations. Early methods for preparing this compound included the dry distillation of citric acid, followed by hydrolysis of the resulting anhydride researchgate.net. More controlled syntheses emerged, such as the vapor-phase reaction of succinic anhydride or dialkyl esters of succinic acid with an excess of formaldehyde at high temperatures (280-410 °C) in the presence of specific catalysts like thorium sulfate or lithium phosphate google.com. Another method involved the pyrolysis of itaconic acid in the presence of alkali metal salts like sodium sulfate or potassium dihydrogen phosphate google.com. This evolution reflects a continuous effort to define more economical and efficient manufacturing processes for this compound researchgate.net.

Comparative Analysis with Related Cyclic Anhydrides (e.g., Itaconic Anhydride, Maleic Anhydride)

This compound (3-methylfuran-2,5-dione) is often compared with its constitutional isomer, itaconic anhydride (3-methylideneoxolane-2,5-dione), and the structurally similar maleic anhydride (furan-2,5-dione). These cyclic anhydrides share a five-membered ring structure but differ significantly in their unsaturation patterns and the presence of substituents, leading to distinct chemical behaviors wikipedia.orgnih.govfishersci.cawikidata.orgwikidata.orguni.lufishersci.cafishersci.casigmaaldrich.comthegoodscentscompany.comtcichemicals.comcenmed.com.

Structural Distinctions and Isomerism: this compound vs. Itaconic Anhydride

The primary structural distinction between this compound and itaconic anhydride lies in the position of the carbon-carbon double bond relative to the methyl group within the five-membered anhydride ring.

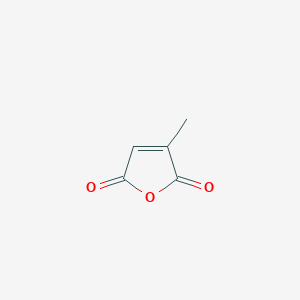

This compound (CA) features a methyl group directly attached to one of the double-bonded carbons within the ring. Its IUPAC name is 3-methylfuran-2,5-dione wikidata.orgfishersci.se.

Itaconic Anhydride (IA) has a methylene group (an exocyclic double bond, =CH₂) attached to one of the ring carbons, rather than an endocyclic double bond. Its IUPAC name is 3-methylideneoxolane-2,5-dione wikipedia.orgfishersci.ca.

These two compounds are constitutional isomers, meaning they have the same molecular formula (C₅H₄O₃) but different arrangements of atoms wikipedia.orgnih.govfishersci.ca. Recent studies using microwave spectroscopy have been crucial in accurately characterizing their molecular structures and confirming their tautomeric relationship rsc.orgrsc.orgresearchgate.net.

Thermodynamic Stability and Isomerization Pathways

This compound is generally considered more thermodynamically stable than itaconic anhydride wikipedia.orgscielo.br. This difference in stability drives the isomerization of itaconic anhydride to this compound under certain conditions.

Thermal Isomerization : Itaconic anhydride converts to this compound at temperatures above its melting point (70-72 °C for itaconic anhydride) wikipedia.orgsigmaaldrich.com. Heating anhydrous citric acid to 260 °C in a vacuum can yield a mixture of both anhydrides, with this compound being the thermodynamically more stable byproduct wikipedia.org.

Base-Catalyzed Isomerization : Even at lower temperatures, such as in boiling chloroform, isomerization can occur in the presence of tertiary amines wikipedia.org. Dimethyl sulfoxide (DMSO) has also been shown to facilitate the isomerization of itaconic anhydride to this compound researchgate.net.

The isomerization involves a shift of the double bond. Theoretical studies, including transition state calculations, have been employed to understand the gas-phase isomerization pathways between these tautomers rsc.orgrsc.org.

Reactivity Comparisons in Organic Synthesis

All three anhydrides—citraconic, itaconic, and maleic—are highly reactive due to the presence of the anhydride functional group and the carbon-carbon double bond, making them valuable building blocks in organic synthesis sigmaaldrich.cnptgchemical.com. However, their specific structural differences lead to variations in reactivity.

Anhydride Reactivity : Cyclic anhydrides are known for their electrophilic nature, readily undergoing ring-opening reactions with nucleophiles such as water (hydrolysis), alcohols (esterification), and amines (amidation) sigmaaldrich.cnstackexchange.comnih.govfishersci.ca. This compound, like other acid anhydrides, is moisture-sensitive and decomposes in water nih.govfishersci.sefishersci.ca.

Diels-Alder Reactions : All three can act as dienophiles in Diels-Alder reactions. Itaconic anhydride, for instance, was described by Otto Diels and Kurt Alder in 1928 for its addition to cyclopentadiene wikipedia.org.

Polymerization : They are widely used as monomers or co-monomers in the production of various polymers, including polyesters, polyamides, and vinyl polymers wikipedia.orgfishersci.cafishersci.captgchemical.comfishersci.caarxiv.org. This compound can be used as a crosslinking agent to enhance the mechanical strength and thermal stability of polymer networks sigmaaldrich.cn.

Electrophilicity of the Double Bond : The position and substitution of the double bond influence its electrophilicity and reactivity. Some research suggests that this compound might be less reactive in certain ring-opening copolymerizations compared to itaconic anhydride, possibly because the methyl group in this compound allows for greater delocalization of the double bond to both carbonyl groups, decreasing their electrophilicity whiterose.ac.uk.

The following table summarizes key physical properties of these anhydrides:

| Property | This compound nih.govwikidata.orgfishersci.sesigmaaldrich.cnthegoodscentscompany.comtcichemicals.com | Itaconic Anhydride wikipedia.orgfishersci.cafishersci.casigmaaldrich.comtcichemicals.com | Maleic Anhydride wikidata.orguni.lufishersci.cathegoodscentscompany.com |

| Formula | C₅H₄O₃ nih.govwikidata.org | C₅H₄O₃ wikipedia.orgfishersci.ca | C₄H₂O₃ wikidata.orguni.lu |

| Molar Mass | 112.08 g/mol nih.govwikidata.org | 112.09 g/mol wikipedia.orgfishersci.ca | 98.06 g/mol wikidata.orgfishersci.ca |

| Appearance | Colorless liquid nih.govsigmaaldrich.cntcichemicals.com | Colorless crystalline solid wikipedia.org | Colorless crystalline solid |

| Melting Point | 7-8 °C nih.govsigmaaldrich.cn | 70-72 °C wikipedia.orgsigmaaldrich.com | 52.8 °C |

| Boiling Point | 213-214 °C nih.govsigmaaldrich.cn | 114-115 °C / 12 mmHg sigmaaldrich.comtcichemicals.com | 202 °C |

| Solubility | Soluble in alcohol, ether, acetone; Decomposes in water nih.govfishersci.sefishersci.ca | Soluble in acetone, chloroform; Slightly soluble in diethyl ether; Reacts with water wikipedia.orgfishersci.ca | Soluble in water, acetone, benzene, toluene, xylene, chloroform fishersci.ca |

| Density | 1.2469 g/mL @ 16 °C nih.gov | N/A | 1.48 g/mL @ 20 °C |

Significance and Research Trends in Contemporary Chemistry

This compound holds significant promise and is a focal point for investment and business opportunities in the specialty chemicals market marketresearchintellect.com. Its unique properties and broad range of applications make it a key player in various industries, including pharmaceuticals, polymers, coatings, and adhesives ptgchemical.commarketresearchintellect.comdatainsightsmarket.com.

Current research trends emphasize the development of more efficient and sustainable synthesis methods, including bio-based production routes, aligning with the increasing demand for greener chemicals and environmental regulations researchgate.netrsc.orgmarketresearchintellect.comdatainsightsmarket.com. For instance, itaconic anhydride, which can be isomerized to this compound, is derived from renewable resources like the fermentation of carbohydrates, positioning it as a bio-based alternative to petroleum-derived maleic anhydride wikipedia.orgrsc.orgmdpi.com.

Specific research areas and applications include:

Polymer Science : Used as a monomer for specialty unsaturated polyester resins, and in the preparation of co- and terpolymers fishersci.sefishersci.ca. This compound-modified polymers can exhibit superior mechanical, thermal, and biochemical properties ptgchemical.com.

Bioconjugation and Drug Delivery : Its reactivity allows for the functionalization of biomolecules and carriers. It can be used as a pH-sensitive linker for surface functionalization of biomolecules in drug delivery systems, particularly due to the high pH sensitivity of its conjugates sigmaaldrich.cnnih.govacs.org. It has also been shown to improve the stability and performance of enzymes like α-amylase by modifying lysine residues researchgate.net.

Electrolyte Additives : Research indicates its use as an electrolyte additive for high-temperature pouch lithium-ion batteries, where it helps reduce interfacial impedance and enhance stability sigmaaldrich.cn.

Organic Synthesis : It serves as a versatile reagent for the synthesis of various organic compounds, including maleimides, bicyclic pyrrolidines, and derivatives of acridine and pyridine cenmed.comfishersci.sesigmaaldrich.cnptgchemical.comfishersci.ca. It is also used for the protection of N-terminal amino acids cenmed.comfishersci.ca.

The ongoing research and development in these sectors are continuously opening new avenues for this compound, particularly in emerging markets and for creating innovative products such as advanced coatings and adhesives marketresearchintellect.com. Strategic partnerships between chemical companies and research institutions are expected to further drive its demand and discover new applications marketresearchintellect.com.

Propiedades

IUPAC Name |

3-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYXWQEBUNJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060660 | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline] | |

| Record name | Methylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

213-214 °C @ 760 MM HG | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER, ACETONE | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2469 @ 16 °C/4 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 47.1 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

616-02-4 | |

| Record name | Citraconic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citraconic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7-8 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Preparation Routes for Citraconic Anhydride

Catalytic Condensation Reactions

Catalytic condensation reactions represent a significant pathway for the synthesis of citraconic anhydride, particularly through the interaction of dialkyl succinates with formaldehyde.

This compound can be formed through the vapor-phase catalytic condensation of succinic acid derivatives, such as dialkyl succinates (e.g., dimethyl succinate), with formaldehyde researchgate.netgoogle.com. This reaction is part of a broader process aimed at producing itaconic acid from renewable succinic acid researchgate.net.

Oxide catalysts, specifically alumina and aluminum phosphate, have demonstrated significant activity in this condensation reaction, achieving this compound selectivities as high as 75% in integral fixed-bed reactors researchgate.net. Other effective catalysts include thorium sulfate, potassium diacid phosphate, or lithium carbonate supported on alundum, as well as unsupported lithium phosphate google.comwipo.int.

The acid-base properties of the catalyst surface play a critical role in dictating the reaction pathway and product selectivity. Weakly acidic sites, particularly Lewis acid sites, are essential for activating the desired condensation reaction leading to this compound researchgate.net. Conversely, strongly acidic sites promote undesirable side reactions such as cracking and coking, which reduce the yield of the target product researchgate.net. Basic sites on the catalyst surface can facilitate the Cannizzaro reaction of formaldehyde, leading to the formation of carbon dioxide and methanol, thereby decreasing the selectivity towards this compound researchgate.net. Therefore, optimizing the balance of acidic and basic sites is crucial for maximizing this compound formation .

The table below summarizes the influence of catalyst acid-base properties on selectivity in the formation of this compound from dialkyl succinates and formaldehyde:

| Catalyst Site Type | Effect on Reaction Pathway | Outcome on Selectivity to this compound |

| Weakly Acidic (Lewis) | Activates desired condensation | Promotes desired reaction, increases selectivity |

| Strongly Acidic | Promotes cracking and coking | Reduces selectivity |

| Basic | Facilitates Cannizzaro reaction of formaldehyde | Reduces selectivity (forms CO2 and methanol) |

Catalyst deactivation is a known challenge in this process, primarily occurring due to coking on the catalyst surface researchgate.net. However, the activity of these catalysts can be effectively restored through regeneration by heating them in air at elevated temperatures researchgate.net. This regeneration process is vital for maintaining the long-term efficiency of the catalytic system.

Influence of Catalyst Acid-Base Properties on Selectivity

Partial Oxidation of n-Pentane over Vanadyl Pyrophosphate Catalysts

The partial oxidation of n-pentane is another route for producing cyclic anhydrides, including this compound. Vanadyl pyrophosphate (VPO) catalysts are widely employed for the selective oxidation of alkanes. In the partial oxidation of n-pentane, VPO catalysts yield maleic anhydride, phthalic anhydride, and this compound as main products, alongside carbon oxides and minor quantities of acetic and acrylic acids kataliz.org.uaresearchgate.net. The physical-chemical properties of the VPO catalysts significantly influence the course of the n-pentane oxidation reaction kataliz.org.uaresearchgate.net.

The introduction of additives into the basic VPO composition can profoundly affect the catalyst's performance, including its phase composition, morphology, surface acidic properties, crystallization temperature of the active component, and the oxidation degree of vanadium kataliz.org.uaresearchgate.net. Bismuth (Bi) additives, for instance, have been shown to positively influence the operational lifespan of the catalytic pattern without compromising its selectivity in n-pentane oxidation kataliz.org.ua. Bismuth ions, along with titanium, iron, and zirconium ions, tend to decrease the temperature required for the formation of the active phase of the catalyst while increasing its oxidation temperature, contributing to enhanced catalyst stability kataliz.org.ua. Furthermore, the growth of acidic centers on the surface of VPO catalysts, which can be influenced by additives, generally increases the selectivity towards this compound kataliz.org.uaresearchgate.net.

The table below highlights the effect of bismuth additives on VPO catalysts in n-pentane oxidation:

| Additive Type | Impact on Catalyst Properties | Effect on this compound Selectivity |

| Bismuth (Bi) | Decreases active phase formation temperature, increases oxidation temperature, influences surface acidic properties | Positively influences operational lifespan, contributes to increased CA selectivity by enhancing acidic centers |

Biomedical and Biotechnological Applications of Citraconic Anhydride Derivatives

Protein and Biomolecule Modification

Citraconic anhydride is extensively utilized for the reversible modification of proteins and other biomolecules, primarily targeting primary amine groups nih.govwikipedia.org. This reversible blocking capability is crucial for various biochemical processes, enabling temporary protection of specific sites or facilitating downstream applications nih.govwikipedia.org. The modification occurs through the formation of an amide linkage and a terminal carboxylate, which effectively blocks the positively charged amino group of residues like lysine, thereby altering the protein's surface charge nih.govnih.gov.

Reversible Blocking of Primary Amines in Proteins and Peptides

The reaction of this compound with primary amines leads to the formation of a citraconic amide bond nih.govwikipedia.org. This amide linkage is characterized by its stability under neutral to alkaline pH conditions (typically pH > 7) nih.govnih.govwikipedia.orgfishersci.se. Conversely, the bond exhibits rapid hydrolysis in acidic environments, commonly at pH 3-4 nih.govnih.govwikipedia.orgfishersci.se. This acid-lability is key to its utility, allowing for the regeneration of the original primary amine and the release of citraconic acid nih.govwikipedia.orgfishersci.se. Hydrolysis can also be induced by treatment with hydroxylamine at pH 10 nih.govfishersci.se.

The kinetics of citraconic amide hydrolysis can be precisely monitored using techniques such as fluorescamine protocol or ¹H NMR spectroscopy wikipedia.orgnih.gov. Research has demonstrated the significant pH-dependent charge-reversal conversion of citraconic amide-functionalized copolymers. For instance, a study revealed that up to 99% of citraconic amides were hydrolyzed to primary amines within 24 hours at pH 5.0, in stark contrast to only 4% hydrolysis observed after 24 hours at pH 7.4 nih.gov.

Table 1: Citraconic Amide Hydrolysis Kinetics (Example Data)

| pH Value | Hydrolysis Time | Percentage of Amides Hydrolyzed | Reference |

| 5.0 | 24 hours | Up to 99% | nih.gov |

| 7.4 | 24 hours | Only 4% | nih.gov |

The reversible blocking property of this compound is extensively applied in protein purification and the dissociation of protein complexes nih.govwikipedia.orgscienceopen.com. By modifying lysine residues, this compound alters electrostatic interactions, particularly between the cationic ε-NH₃⁺ groups of lysine residues and anionic phosphate groups of nucleic acids . This destabilization facilitates the separation of proteins from nucleoprotein complexes, often performed at pH 4-4.2 . Following separation, the modifying groups can be deacylated under acidic conditions (pH 3-6, at 30°C) to restore the native protein .

A notable application is in improving the conversion yield of insulin from human proinsulin, particularly when expressed in recombinant Escherichia coli. The citraconylation of lysine residues in human proinsulin, achieved by adding 3.0 g of this compound per gram of protein, reduced the relative des-threonine insulin content from 13.5% to 1.0% . Subsequent deacylation at pH 2-3 and 25°C allowed for 100% restoration of the lysine residues .

Furthermore, this compound is employed in antigen retrieval for immunohistochemistry citeab.com. Formalin fixation, a common tissue preservation method, can conceal tissue antigens by inducing protein cross-linking citeab.com. Heating formalin-fixed, paraffin-embedded tissue sections in a 0.05% this compound solution at pH 7.4 at 98°C for 45 minutes can reverse these effects, significantly enhancing the accessibility of antigens, even those typically difficult to detect citeab.com. The introduction of negative charges by this compound post-heating helps maintain polypeptides in an unfolded state, facilitating immunostaining citeab.com.

In N-terminal specific protein modification, this compound is used to reversibly block all reactive primary amine sites fishersci.ca. This allows for proteolytic cleavage to expose only a single α-primary amine at the N-terminus, enabling precise bioconjugation fishersci.ca. Subsequent adjustment to a lower pH removes the citraconates, yielding N-terminal specific modified proteins fishersci.ca.

Amide Linkage Formation and Hydrolysis Kinetics

Chemical Modification of Enzymes for Enhanced Stability and Catalytic Properties

This compound is frequently used for the chemical modification of enzymes to improve their stability and catalytic performance guidetopharmacology.orgwikipedia.orgresearchgate.netereztech.com. This modification typically involves the ε-amino groups of lysine residues, converting their positive charge to a negative one guidetopharmacology.org. This alteration in surface charge can lead to enhanced enzyme activity in diverse environments, including aqueous buffers and organic solvents guidetopharmacology.orgwikipedia.orgresearchgate.net.

Studies on chloroperoxidase (CPO) modified with this compound demonstrated increased catalytic efficiencies (kcat/Km) for both sulfoxidation and phenol oxidation in aqueous buffer guidetopharmacology.orgwikipedia.org. This compound-modified CPO showed superior catalytic efficiency compared to CPO modified with maleic or phthalic anhydrides guidetopharmacology.orgwikipedia.org. These modifications resulted in a 12-26% increase in catalytic efficiencies for sulfoxidation and a 7-53% increase for phenol oxidation in aqueous buffer guidetopharmacology.orgwikipedia.org. In organic solvent (DMF), modified CPOs exhibited lower Km values and higher catalytic efficiencies, indicating improved substrate affinities guidetopharmacology.org. Additionally, these modifications enhanced thermostability by 1-2-fold and improved solvent tolerance to DMF guidetopharmacology.orgwikipedia.org. For example, the half-life of horseradish peroxidase (HRP) modified with this compound at 50°C was reported to be 10 times longer than that of the native HRP researchgate.net.

Similarly, modification of α-amylase from Aspergillus fumigatus with this compound significantly boosted its thermal stability ereztech.com. The activation energy for enzyme inactivation increased by 94.8% after citraconylation, in contrast to a 17.9% increase with maleylation ereztech.com. The half-life of the this compound-modified enzyme at 80°C was 14.74 hours, compared to 5.92 hours for the unmodified enzyme ereztech.com.

Table 2: Impact of this compound Modification on Enzyme Properties

| Enzyme | Property Modified | Change/Improvement | Reference |

| Chloroperoxidase | Catalytic Efficiency (aqueous) | Increased by 12-26% (sulfoxidation), 7-53% (phenol oxidation) | guidetopharmacology.orgwikipedia.org |

| Chloroperoxidase | Thermostability | Improved by 1-2-fold | guidetopharmacology.orgwikipedia.org |

| Chloroperoxidase | Solvent Tolerance (DMF) | Improved | guidetopharmacology.orgwikipedia.org |

| α-Amylase | Activation Energy (inactivation) | Increased by 94.8% | ereztech.com |

| α-Amylase | Half-life at 80°C | Increased from 5.92 hours (free) to 14.74 hours (modified) | ereztech.com |

| Horseradish Peroxidase | Half-life at 50°C | 10 times that of native HRP | researchgate.net |

Surface Probing and Dissociation-Reassociation Studies of Proteins

This compound serves as a valuable tool for conducting surface probing and dissociation-reassociation studies of protein structures scienceopen.comwikipedia.org. Its ability to reversibly modify primary amines allows researchers to investigate the exposure of lysine residues on protein surfaces and their role in maintaining quaternary structure wikipedia.org.

In studies involving bovine α-crystallin, this compound readily reacted with lysine residues at pH 7.4 wikipedia.org. Modification of 24% of lysine residues with 2 equivalents of this compound did not disrupt the native quaternary structure wikipedia.org. However, further citraconylation led to dissociation into 10S aggregates, and complete dissociation into subunits (1.4S) occurred after the addition of 100 equivalents of this compound, resulting in 98% modification wikipedia.org. Although decitraconylation did not fully restore the native aggregates, the unmodified and modified α-crystallin subunits could be distinguished by isoelectric focusing wikipedia.org. These findings indicated that nearly all B chains and approximately 60% of the A chains in native α-crystallin aggregates possess at least one surface-exposed lysine residue wikipedia.org.

The reversible nature of this compound modification offers advantages for studying the assembly and disassembly of complex protein structures, including multimeric proteins, protein aggregates, membrane-bound proteins, and nucleoprotein particles scienceopen.com. The capacity to remove the introduced reagent residues under mild acid conditions facilitates the purification of unmodified components and enables reassembly studies, providing crucial insights into the structural and functional roles of individual components scienceopen.com.

Biomedical Materials Development

This compound plays a significant role in the development of various biomedical materials, primarily due to its reactive anhydride groups and its ability to form pH-sensitive linkages nih.govnih.gov. These properties make it a versatile tool for creating advanced materials with tailored characteristics for applications such as drug delivery systems, tissue engineering, and wound dressings nih.govcenmed.comfishersci.ca.

One key application is its use as a pH-sensitive linker for surface functionalization of biomolecules in drug delivery systems nih.gov. The high pH sensitivity of this compound conjugates is attributed to the presence of a double bond that restricts the separation between the amide and carboxylic acid groups, allowing for controlled release mechanisms nih.gov. This is particularly relevant for targeted drug delivery to acidic tumor microenvironments or intracellular compartments like endosomes and lysosomes fishersci.caguidetopharmacology.orgatamankimya.comwikidata.org.

For instance, this compound-functionalized polymers, such as poly(allylamine)-citraconic anhydride (PAH-cit) or poly-L-lysine (PLL) conjugated with this compound, are used to create "charge-reversal" nanoparticles fishersci.caguidetopharmacology.orgwikidata.org. These nanoparticles are designed to be negatively charged or neutral in physiological circulation (pH 7.4), allowing them to evade immune clearance guidetopharmacology.orgwikidata.org. Upon reaching the mildly acidic tumor microenvironment (pH 6.0-7.0) or entering the more acidic endosomes/lysosomes (pH 5.0-6.5), the acid-labile citraconylated amide linkages undergo hydrolysis fishersci.caguidetopharmacology.orgwikidata.org. This hydrolysis results in the recovery of positively charged amine groups on the nanoparticle surface, leading to a charge reversal from negative to positive fishersci.caguidetopharmacology.orgwikidata.org. This charge reversal enhances cellular uptake by cancer cells through electrostatic interactions and triggers the release of the encapsulated drug payload, such as doxorubicin (DOX) fishersci.caguidetopharmacology.orgwikidata.org. For example, DOX-loaded mesoporous silica nanoparticles functionalized with this compound-modified poly-L-lysine showed 79% DOX release within 48 hours at pH 5.0, compared to much less release at pH 6.5 and 7.4 fishersci.ca.

This compound also serves as a monomer or co-monomer in the synthesis of various polymers, including polyesters, polyamides, and vinyl polymers, for biomedical applications nih.gov. Polymers modified with this compound can exhibit superior mechanical, thermal, and biochemical properties, making them suitable for medical devices, implants, and scaffolds for tissue engineering nih.gov. For example, porous modified collagens with vinyl groups have been synthesized using this compound, demonstrating increased thermal stability and potential for wound dressing and tissue engineering applications cenmed.comfishersci.ca.

Furthermore, this compound is utilized in the creation of pH-responsive hydrogels. These hydrogels, often incorporating natural polymers like collagen, can act as smart drug delivery systems or scaffolds wikipedia.orgfishersci.ca. For instance, 2-hydroxyethyl methacrylate/citraconic anhydride-modified collagen hydrogels have been explored as ciprofloxacin carriers for wound dressings, leveraging their pH-responsive properties for controlled drug release fishersci.ca. The synthesis of poly(glycerol citraconate) (PGCitrn) through polycondensation of glycerol and this compound has also been optimized, yielding oligomers suitable as components for injectable implants or for producing nonwoven fabrics for wound dressing materials.

Analytical Techniques and Characterization of Citraconic Anhydride and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental for understanding the bonding, functional groups, and electronic transitions within citraconic anhydride and its derivatives.

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful tool for precisely determining the molecular structure of gas-phase molecules. High-resolution rotational spectra of this compound (CA) and its tautomer, itaconic anhydride (IA), have been recorded in the 6–18 GHz frequency range dtic.milnih.gov. Both a- and b-type transitions were observed for both tautomers, while c-type transitions were uniquely identified for the E torsional symmetry state of this compound dtic.milnih.gov.

Researchers have obtained molecular substitution structures (rS) for both molecules by measuring mono-substituted 13C isotopologues in natural abundance dtic.milnih.gov. For this compound, 18O isotopologues were also observed, enabling the determination of the V3 barrier to internal rotation, measured at 326.5153(61) cm⁻¹ dtic.milnih.gov. Gas-phase isomerization studies between these tautomers have been conducted, supported by theoretical transition state calculations using various density functionals and coupled cluster methods dtic.milnih.gov. These spectroscopic investigations have been crucial in correcting previous misidentifications of this compound as itaconic anhydride nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural identity and purity of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information on the chemical environment of hydrogen and carbon atoms.

For this compound, solid-state ¹³C NMR spectra reveal distinct resonances corresponding to its carbon atoms. Anhydrous citraconic acid, a related compound, exhibits six lines in its solid-state ¹³C NMR spectrum, with three lines between 175.0 and 179.5 ppm assigned to carboxylic acid carbonyl carbons, a sharp resonance at 72.9 ppm for the central carbon, and lines at 43.3 and 44.2 ppm for the methylene carbons thermofisher.com. This multiplicity in solid-state spectra indicates strong hydrogen bonding in the crystal lattice, rendering the carbonyl carbons inequivalent thermofisher.com. Solution-state NMR spectra are typically referenced to external tetramethylsilane (TMS) thermofisher.com.

NMR spectroscopy is also widely employed in copolymerization studies involving this compound. For instance, ¹H NMR and ¹³C NMR analyses are used to characterize the structural identification of terpolymers formed from this compound, styrene, and vinylphosphonic acid thermofisher.comresearchgate.net. Furthermore, ¹H NMR is instrumental in investigating charge-transfer complex formations between this compound and donor monomers like styrene, allowing for the determination of copolymerization constants researchgate.netnih.gov.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups of this compound. The FT-IR spectrum of this compound typically shows strong absorption bands indicative of its cyclic anhydride structure and carbon-carbon double bond gbiosciences.comresearchgate.netacs.orgresearchgate.netnih.gov.

Key absorption bands observed for this compound include:

Carbonyl stretching (C=O): Two distinct bands at approximately 1770 cm⁻¹ and 1830 cm⁻¹, characteristic of cyclic anhydrides .

Carbon-carbon double bond stretching (C=C): A clear absorption band at around 1650 cm⁻¹ .

These characteristic peaks allow for the identification of this compound and monitoring its reactions. For example, upon the formation of a citraconimide derivative (e.g., from reaction with glycine), the anhydride carbonyl bands shift to typical imide carbonyl bands at 1705 cm⁻¹ and 1770 cm⁻¹, while the C=C absorption at 1650 cm⁻¹ is retained . FT-IR is also used for the structural identification of complex polymers incorporating this compound thermofisher.comresearchgate.net.

Ultraviolet (UV) spectroscopy is a valuable technique for confirming the formation of charge-transfer complexes involving this compound, which often acts as an electron acceptor due to its electron-deficient double bond and anhydride functionality thermofisher.comresearchgate.netnih.gov.

Studies on the radical copolymerization of this compound (CAn) with electron-donor comonomers, such as styrene (St), have utilized UV spectroscopy to confirm the presence of 1:1 charge-transfer complexes between CAn and St in the copolymerization system thermofisher.comresearchgate.net. The existence of these complexes is evidenced by the appearance of new absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual components thermofisher.comnih.gov. For instance, the equilibrium constant for the formation of the 1:1 charge-transfer complex between this compound and styrene was determined to be 0.098 L/mol in chloroform at 15°C thermofisher.com. This spectroscopic method is crucial for understanding the mechanism of alternating copolymerization reactions thermofisher.comresearchgate.netnih.gov.

This compound is frequently used for the reversible modification of primary amine groups, particularly lysine residues, in proteins jmb.or.krresearchgate.netnih.govuci.edufrontier-lab.comnih.govwikidata.orgresearchgate.netrsc.org. This modification, known as citraconylation, imparts a negative charge to the protein, which can be reversed under acidic conditions (pH < 6.0), regenerating the original amino groups and citraconic acid jmb.or.krnih.govuci.edu.

Fluorescence spectroscopy plays a significant role in studying the conformational changes induced by citraconylation and the subsequent restoration of protein structure upon decitraconylation. Intrinsic tryptophan fluorescence is particularly useful for sensitive analysis of protein tertiary structure. For example, the citraconylation of proteins like ovalbumin and α-amylase has been shown to induce significant disruption of their native conformations, detectable by changes in fluorescence spectra wikidata.orgrsc.org. Specifically, increased fluorescence intensity and shifts (blue or red) in the tryptophan emission peak indicate changes in the microenvironment of tryptophan residues, reflecting conformational alterations or exposure to different solvent environments frontier-lab.com. Upon acid treatment to remove citraconyl groups, the emission fluorescence spectra of the decitraconylated protein can become almost indistinguishable from the native protein, confirming the regeneration of its original conformation and stability rsc.org. This technique is vital for assessing the impact of chemical modifications on protein structure and function frontier-lab.comwikidata.orgrsc.org.

UV Spectroscopy for Charge-Transfer Complex Confirmation

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds. This compound has been identified using Pyrolysis-GC/MS in studies evaluating the deterioration behavior of materials like ethylene vinyl acetate (EVA). In such analyses, this compound, along with other compounds, is detected as a product of thermal decomposition or UV deterioration. While quantification of this compound by GC-MS has been reported, it may sometimes be presented as peak area due to lack of calibration in specific contexts.

High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the analysis of non-volatile or thermally labile compounds, offering high resolution and sensitivity. In the context of this compound, HPLC, including techniques like Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC-HPLC), is crucial for:

Purity assessment: Analyzing the purity of this compound and its derivatives wikidata.org.

Reaction monitoring: Tracking the progress of reactions involving this compound, such as protein citraconylation and subsequent decitraconylation wikidata.orgresearchgate.net.

Separation of modified products: Separating and purifying citraconylated proteins or peptides from unreacted reagents and byproducts wikidata.orgresearchgate.net. For example, SEC-HPLC has been used to analyze PEGylated single-chain TNF-α after citraconylation and subsequent proteolytic cleavage, revealing the formation of mono-PEGylated products researchgate.net. RP-HPLC has been employed to analyze reaction solutions in human proinsulin modification studies, showing insulin and intermediate peaks wikidata.org.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography (GC) is widely used for the purity analysis of this compound. For instance, commercial samples of this compound are typically assayed by GC, with purity often reported as ≥97.5% nih.gov. This technique separates volatile components based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the quantification of the main compound and any impurities.

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for the definitive identification and structural elucidation of this compound and its derivatives. GC-MS determines the molecular weight of compounds, such as this compound, which has a molecular weight of 112 g/mol . The technique provides characteristic fragmentation patterns that act as a "fingerprint" for identification. For example, this compound formed from pyruvic acid has been identified using GC-MS, confirming its molecular weight and structure . Similarly, in the synthesis of this compound from the condensation of succinic acid and formaldehyde, GC-MS has been employed for product identification by matching retention times with known standards cenmed.com. It is noteworthy that this compound and its isomer, itaconic anhydride, can be challenging to differentiate using standard chromatographic techniques, and their presence may sometimes be reported as a combined sum due to their similar properties wikipedia.org.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers derived from this compound. GPC separates macromolecules based on their hydrodynamic volume, providing information about their molecular weight distribution (Mw, Mn) and polydispersity index (PDI).

Thermal Analysis Techniques

Thermal analysis techniques investigate the physical and chemical changes that occur in materials as a function of temperature or time. They are vital for assessing the thermal stability, phase transitions, and decomposition behaviors of this compound and its polymeric derivatives.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is extensively used to determine the thermal stability, decomposition profiles, and char yield of this compound and its derivatives wikipedia.orgwikidata.orguni.lufishersci.cafishersci.ca.

Studies on the thermal degradation of this compound indicate its decomposition occurs around 175 °C or 203 °C wikipedia.org. For polymers, TGA provides critical data points such as the initial decomposition temperature (Ti), the temperature of maximum weight loss (Tmax), and the final decomposition temperature (Tf), along with the percentage of residual char at a given temperature. For example, the thermal behavior of graft copolymers of isotactic polypropylene with this compound has been characterized using TGA, revealing insights into how grafting affects their thermal stability wikidata.org. Nanocomposites incorporating this compound have shown improved thermal stability, with higher clay content leading to increased resistance to thermal degradation, as evidenced by TGA fishersci.ie. Homopolymers of N-aryl citraconimides, derived from this compound, exhibit varied thermal degradation patterns, including single, two, or three-step decomposition, depending on their specific chemical structure uni.lu.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is crucial for identifying thermal transitions such as melting points (Tm), glass transition temperatures (Tg), crystallization temperatures (Tc), and curing behaviors of this compound and its derivatives fishersci.cawikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.cafishersci.casynhet.comsigmaaldrich.commpg.debmrb.io.

Pure this compound is a liquid at room temperature, with a reported melting point ranging from 6 °C to 10 °C thegoodscentscompany.com. It is important to note that some literature might report higher melting points in the context of thermal degradation or isomerization, which may refer to related compounds or complex thermal events wikipedia.orgsynhet.com.

DSC is particularly valuable for characterizing the thermal properties of polymers. For instance, alkyd resins prepared with this compound derivatives have exhibited glass transition temperatures around 0 °C wikipedia.org. A novel benzoxazine monomer (CT-fa) synthesized from this compound showed a low melting point of 84.9 °C and curing temperatures between 207–245 °C, with its cured resin (poly(CT-fa)) displaying a high glass transition temperature of 281 °C wikipedia.org. Homopolymers of N-aryl citraconimides have demonstrated glass transition temperatures in the range of 220–240 °C, with the Tg being influenced by the substituent's nature and position uni.lu. Polyimide films prepared via thermal imidization from this compound and diamines have shown varying Tg values, from no transition above -30 °C to 70 °C, depending on the specific diamine and processing conditions mpg.de. DSC can also quantify the degree of cure conversion by measuring residual enthalpy bmrb.io.

The following table summarizes some characteristic thermal properties determined by DSC for this compound and its derivatives:

| Compound/Derivative | Property | Value (°C) | Reference |

| This compound (pure) | Melting Point | 6-10 | thegoodscentscompany.com |

| Alkyd resins (with CA derivatives) | Glass Transition Temperature (Tg) | ~0 | wikipedia.org |

| CT-fa monomer | Melting Point | 84.9 | wikipedia.org |

| CT-fa resin (poly(CT-fa)) | Curing Temperature | 207–245 | wikipedia.org |

| CT-fa resin (poly(CT-fa)) | Glass Transition Temperature (Tg) | 281 | wikipedia.org |

| N-aryl citraconimide homopolymers | Glass Transition Temperature (Tg) | 220-240 | uni.lu |

| Polyimide films (various, from CA derivatives) | Glass Transition Temperature (Tg) | No transition above -30 to 70 | mpg.de |

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) for Decomposition Pathways

Evolved Gas Analysis-Mass Spectrometry (EGA-MS), often performed by coupling TGA with MS (TG-MS) or Fourier Transform Infrared (FTIR) spectroscopy (TG-FTIR), is a powerful technique for identifying the gaseous products evolved during thermal decomposition and elucidating decomposition pathways.

When citric acid and its isomers (aconitic acids) undergo thermal degradation, they can dehydrate and decarboxylate, leading to the formation of volatile products. EGA-MS has been used to identify these gaseous products. For instance, during the decomposition of citric acid and aconitic acids, ions with a mass-to-charge ratio (m/z) of 112 have been detected, corresponding to the molecular ion of either this compound or itaconic anhydride thegoodscentscompany.comfishersci.ca. Furthermore, the analysis of the infrared spectra of the evolved gases reveals characteristic absorption bands for cyclic acid anhydrides at 1855 cm⁻¹ and 1794 cm⁻¹, providing further evidence for the formation of these compounds during thermal decomposition fishersci.ca. This hyphenated approach offers a comprehensive understanding of the complex degradation mechanisms.

Other Characterization Methods

Beyond chromatographic and thermal analyses, several other spectroscopic and analytical techniques are routinely employed to characterize this compound and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is a primary tool for identifying functional groups and confirming the chemical structure of this compound and its derivatives. Characteristic absorption bands for this compound include anhydride carbonyl stretches at 1770 cm⁻¹ and 1830 cm⁻¹, along with a clear C=C bond absorption at 1650 cm⁻¹ wikipedia.org. For imides synthesized from this compound, typical imide carbonyl bands are observed at 1705 cm⁻¹ and 1770 cm⁻¹, while the C=C absorption is retained around 1650 cm⁻¹ wikipedia.org. FTIR is also used to confirm successful reactions, such as transesterification wikipedia.org, and to characterize the structure and monomer unit composition of various copolymers fishersci.cawikipedia.orgwikidata.orguni.lufishersci.iewikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) : NMR spectroscopy is indispensable for detailed structural elucidation, confirming the connectivity of atoms, and determining the monomer unit composition in copolymers. Both proton NMR (¹H-NMR) and carbon NMR (¹³C-NMR) are routinely used to confirm the structure of synthesized compounds wikidata.orgsynhet.comwikipedia.orgwikipedia.org. ¹H-NMR can also be applied to study the sequence distribution in copolymers and determine monomer reactivity ratios fishersci.cawikipedia.org. For phosphorus-containing derivatives, phosphorus-31 NMR (³¹P-NMR) provides specific information about the phosphorus environment fishersci.cawikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is employed to investigate electronic transitions and confirm the formation of charge-transfer complexes in copolymerization systems, such as between this compound and styrene wikipedia.org. It can also be used to study the behavior of citraconic acid in different environments, revealing absorption bands related to protonated forms of the acid and its anhydride fishersci.ca.

X-ray Diffraction (XRD) : XRD is utilized to analyze the crystalline structure, crystallinity, and physical arrangement of atoms in materials. It is applied to study graft copolymers and nanocomposites, providing insights into changes in their ordered structures upon modification wikipedia.orgwikidata.orgfishersci.ie. XRD has also been used in the identification of this compound, including in the context of identifying an unknown compound formed from pyruvic acid . Furthermore, it can confirm the regio- and stereochemistry of complex derivatives wikidata.org.

Elemental Analysis (CHN) : Elemental analysis, specifically C, H, and N analysis, is used to determine the empirical formula and monomer unit composition of synthesized copolymers wikipedia.org. It is also crucial for confirming the structure of polyimide films derived from this compound, by comparing experimental elemental percentages with theoretical values mpg.de.

Viscometry and Titration : These methods are used to characterize the solution properties of polymers and determine the acid number of graft copolymers, respectively. Viscometry provides information about the intrinsic viscosity and molecular size of polymers in solution fishersci.cawikipedia.org. Titration, particularly for anhydride-containing polymers, can quantify the amount of anhydride units present by determining the acid number fishersci.cawikipedia.orgwikidata.org.

Potentiometric Titration for Acidic and Amino Group Determination

Potentiometric titration is a fundamental analytical technique extensively employed for the quantitative determination of acidic and amino groups in compounds, particularly in the context of this compound derivatives. This method is crucial for characterizing modified biopolymers and synthetic polymers where the presence and concentration of these functional groups significantly influence their properties and reactivity.

For instance, in studies involving the modification of collagen with this compound, potentiometric titration has been effectively used to assess the amount of protonated amino groups and carboxylic acid moieties within the modified collagen structure. researchgate.netresearchgate.net Research has determined specific pKa values for the functional groups introduced or altered by the reaction with this compound. For this compound-modified collagen, the average pKa for carboxylic acid (COOH) groups was found to be approximately 4.7, while for amino (NH2) groups, it was around 10.0. researchgate.net These values are indicative of the acidic and basic strengths of the respective groups and their ionization behavior in solution.

Potentiometric titration, often referred to as volumetric titration when determining acid number, is also applied to quantify anhydride units in functionalized polymers, such as isotactic polypropylene grafted with this compound. researchgate.netarxiv.org This technique helps in understanding the extent of grafting and the incorporation of anhydride units into the polymer backbone. Furthermore, it is a general method for investigating the dissociation behavior of various polyelectrolytes, including poly(acrylic acid) and copolymers derived from maleic acid, which shares structural similarities with this compound. researchgate.netjst.go.jp The ability of certain polymers to form acid anhydride rings, particularly those with neighboring carboxyl groups in close spatial proximity, can also be explored through potentiometric titration. jst.go.jp

Table 1: pKa Values of this compound-Modified Collagen Functional Groups

| Functional Group | Average pKa Value researchgate.net |

| Carboxylic Acid | 4.7 |

| Amino Group | 10.0 |

Viscometry for Solution Properties of Polymers

Viscometry is a valuable technique for characterizing the solution properties of polymers, particularly those derived from this compound. It provides insights into molecular weight, polymer-solvent interactions, and the miscibility of polymer blends in dilute solutions.

In research investigating the miscibility behavior of dextran with functional copolymers of this compound, viscometry has been employed. Specifically, the miscibility of dextran with synthesized binary poly(this compound-acrylamide) (poly(CA-alt-AAm)) and ternary poly(this compound-acrylamide-vinyl acetate) (poly(CA-co-AAm-co-VA)) copolymers was studied in dilute aqueous solutions. researchgate.net Relative viscosities of individual polymers and their blends were measured at physiological temperatures (37°C) in bidistilled and deionized water. researchgate.net The results, interpreted using classical viscosity equations and miscibility parameters such as Δk, Δb, α, β, ΔB, and μ, indicated that the miscibility between dextran and the related copolymers increased with the weight fraction of dextran in the blends and with the number of acrylamide units in the copolymer composition. researchgate.net

Viscometric measurements are also crucial for understanding the conformational changes and denaturation transitions of biopolymers upon modification. For instance, the dependence of the viscosity of diluted collagen solutions on concentration and temperature has been monitored to determine denaturation transitions after collagen was modified with this compound. researchgate.netresearchgate.net This highlights the utility of viscometry in assessing the impact of chemical modification on the structural integrity of biopolymers.

Furthermore, the intrinsic viscosity and molecular weight of copolymers synthesized from this compound and N-isopropylacrylamide have been shown to be influenced by the type of comonomer and the concentration of NIPA units within the copolymer structure. researchgate.net Viscometric measurements are broadly applied to characterize the structural peculiarities and hydrodynamic behavior of various synthesized polymers, including poly(acrylamide), poly(acrylamide-alt-citraconic anhydride), and poly(acrylamide-co-citraconic anhydride-co-vinyl acetate). researchgate.net

X-ray Powder Diffraction for Polymer Crystallinity

X-ray Powder Diffraction (XRD) is a powerful and widely used analytical technique for assessing the crystallinity and crystal structure of polymers and their derivatives, including those involving this compound. It provides crucial information about the arrangement of atoms within a material, distinguishing between crystalline and amorphous regions. rroij.com

In the context of this compound-derived polymers, XRD has been instrumental in characterizing the chemical and physical structures, as well as the thermal behavior, of graft copolymers. For example, the crystallinity of functionalized isotactic polypropylene grafted with this compound has been determined using XRD. researchgate.netarxiv.org Research has demonstrated that the crystallinity of these grafted polypropylenes is directly influenced by the concentration of anhydride units incorporated into the polymer. researchgate.netarxiv.org

XRD is also employed to evaluate the crystalline phase in complex copolymer systems. Studies on copolymers of p-vinylphenyl boronic acid with maleic and citraconic anhydrides utilize XRD to confirm the effect of hydrogen bonding on the formation of self-assembled supramolecular macrocomplexes, which often exhibit enhanced crystallinity and thermal stability. researchgate.net Furthermore, Powder X-ray Diffraction (PXRD) has been used to study the crystallinity of poly(PO-alt-CPCAH2) copolymers, where CPCA is a cyclic anhydride derived from the Diels-Alder cycloaddition of cyclopentadiene and this compound. nsf.gov This technique can reveal changes from amorphous to semi-crystalline states in polymers due to specific chiral combinations of building blocks. nsf.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, MP2, Coupled Cluster Methods)

Quantum chemical calculations, including Density Functional Theory (DFT), Møller–Plesset perturbation theory of second order (MP2), and various Coupled Cluster (CC) methods, have been extensively applied to study citraconic anhydride. These methods are employed to characterize its molecular structure, stability, and reaction mechanisms. Specifically, the Gaussian 16 suite and Molpro 2022.3 program packages have been utilized for theoretical geometry optimizations rsc.org. Coupled cluster methods, particularly CCSD(T), are often considered the "gold standard" for achieving high accuracy in computational chemistry, despite their significant computational cost nih.govarxiv.org. To enhance computational efficiency, explicitly correlated methods such as CCSD(T)-F12c have been employed to accelerate basis set convergence rsc.org.

Transition State Calculations for Isomerization and Reaction Mechanisms

Transition state calculations are vital for understanding the kinetics and pathways of chemical reactions involving this compound. A notable application involves the gas-phase isomerization between this compound (CA) and its tautomer, itaconic anhydride (IA) rsc.orgrsc.org. These calculations, which employed a variety of density functionals, MP2, and coupled cluster methods (CCSD(T)-F12c, DCSD-F12b), were crucial in assisting experimental studies of this isomerization rsc.orgrsc.org. Understanding such gas-phase isomerization processes is fundamental for comprehending chemical reactions and thermodynamic equilibria rsc.org. The isomerization of itaconic anhydride to this compound can be induced by heating or in the presence of a base scielo.brresearchgate.net. A proposed mechanism for this transformation in dimethyl sulfoxide (DMSO) involves the abstraction of an allylic hydrogen from itaconic anhydride, facilitating its isomerization to this compound. This is followed by a nucleophilic attack from the sulfoxide group's oxygen on the carbonyl carbon of this compound, leading to ring opening and the formation of citraconic acid in the presence of water scielo.brresearchgate.net.

Structural Investigations and Equilibrium Structures

Detailed structural investigations of this compound have been performed using a combination of microwave spectroscopy and quantum chemical calculations rsc.orgrsc.orgrsc.orgresearchgate.net. Through measurements of mono-substituted ¹³C isotopologues in natural abundance, a molecular substitution structure (rS) was determined for this compound rsc.orgrsc.org. The observation of ¹⁸O isotopologues further contributed to these structural analyses rsc.orgrsc.org. Theoretical ground state vibrational calculations were used to derive semi-experimental equilibrium structures (rSE0→e), which were then compared with equilibrium structures (re) obtained from coupled cluster calculations rsc.orgrsc.org. Additionally, mass-dependent rm⁽¹⁾ and rm⁽²⁾ fits were conducted to derive approximate re structures rsc.orgrsc.org. These rigorous structural determinations have been instrumental in correcting previous misidentifications between this compound and itaconic anhydride rsc.orgrsc.org. The V₃ barrier to internal rotation in this compound has been experimentally determined and benchmarked against theoretical predictions rsc.orgrsc.org.

Table 1: V₃ Barrier to Internal Rotation for this compound

| Parameter | Value | Unit | Source |

| V₃ barrier to internal rotation | 326.5153(61) | cm⁻¹ | rsc.orgrsc.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of molecular systems. While direct MD simulations focusing solely on this compound's intrinsic dynamics are less commonly detailed in the provided literature, MD has been applied in contexts where this compound is a component or product. For instance, previous MD simulations have been utilized to predict the coordination of adsorbed citrate moieties to LaF₃ nanoparticle surfaces, suggesting that each citrate is coordinated by two carboxylic groups, leading to the release of this compound upon decomposition rsc.org. This highlights MD's utility in understanding decomposition pathways and surface interactions involving this compound. Furthermore, MD simulations have been employed to study the chemical feedback during the templated polymerization of diblock copolymers and their subsequent micellization, processes that can involve anhydride compounds researchgate.net. More broadly, MD simulations are used to characterize the structure and properties of polymer systems acs.org.

Q & A

Q. How is citraconic anhydride used to reversibly block lysine residues in proteins, and what methodological steps ensure effective modification?

this compound reacts with primary amines (e.g., lysine ε-NH₂ groups) under alkaline conditions (pH 7–8) to form stable amide linkages. This modification disrupts electrostatic interactions in nucleoprotein complexes, enabling protein-nucleic acid separation. To reverse the blocking, the pH is adjusted to 3.5–4.0 using formic acid, followed by incubation at 37°C for 30 hours, which hydrolyzes the amide bond . Key steps include:

- Dissolving the protein in a buffer (e.g., 0.1 M sodium borate, pH 8.5).

- Adding this compound incrementally while maintaining pH >6.

- Purifying the modified protein via dialysis or chromatography.

Q. What factors influence solvent selection for this compound in synthetic reactions?

The dielectric constant (ε) of this compound (40.3 at 68°F) is critical for solvent compatibility. High-polarity solvents (e.g., MeCN, ε = 37.5) are preferred for reactions requiring stabilization of polar transition states, such as [2+2] cycloadditions. Low-polarity solvents may hinder reactivity due to poor solvation of the anhydride .

Advanced Research Questions

Q. What methodologies are employed to study the kinetics of this compound copolymerization with methyl methacrylate (MMA)?

In free-radical copolymerization, the termination rate constant (kt) decreases with increasing anhydride content. For this compound-MMA systems, kinetic studies involve:

- Preparing monomer mixtures at varying molar ratios (e.g., 0.1–1.5 equiv anhydride).

- Measuring propagation rate constants (kp) via pulsed-laser polymerization (PLP) or NMR.

- Determining kt using the Mayo-Lewis equation. Reported kp values at 30°C are 340 L·mol⁻¹·s⁻¹ (MMA-MMA) and 11 L·mol⁻¹·s⁻¹ (MMA-anhydride) .

Q. How does this compound participate in [2+2] photochemical cycloaddition reactions, and what experimental conditions optimize yield?

this compound undergoes [2+2] cycloaddition with alkenes under UV irradiation (375 nm) in a microfluidic reactor. Key parameters include:

- Degassing the reaction mixture (MeCN solvent) under nitrogen to prevent quenching.

- Using thioxanthone (0.1 equiv) as a photosensitizer.

- Maintaining a flow rate of 5 mL/h at 35°C to ensure steady-state conditions. Yield is monitored via <sup>1</sup>H NMR and TLC .

Q. What computational approaches validate the reaction mechanisms of this compound in Diels-Alder reactions?

Density functional theory (DFT) with the PCM solvation model (toluene) is used to analyze the Diels-Alder reaction between 9-bromomethyl anthracene and this compound. Pathways are evaluated by:

- Calculating activation energies for endo vs. exo transition states.

- Comparing experimental product ratios with DFT-predicted major products (e.g., endo selectivity due to steric effects).

- Validating fragmentation patterns (e.g., m/z = 68 for this compound decomposition) using mass spectrometry .

Q. How does this compound enhance enzyme thermostability in biocatalytic applications?

Modifying horseradish peroxidase (HRP) with this compound increases thermostability by surface lysine acylation, which reduces aggregation. Methodology includes:

- Incubating HRP with 10-fold molar excess of anhydride in 50 mM phosphate buffer (pH 8.0).

- Assessing residual activity after heating (e.g., 60°C for 1 hour) or exposure to organic solvents (e.g., 20% DMSO).

- Circular dichroism (CD) to confirm retained secondary structure .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.